A Comprehensive Technical Guide to the Synthesis and Characterization of Phenyl-Oxopropanoates for Advanced Research
A Comprehensive Technical Guide to the Synthesis and Characterization of Phenyl-Oxopropanoates for Advanced Research
This guide provides an in-depth exploration of ethyl phenyl-oxopropanoate derivatives, focusing on a comparative analysis of two key positional isomers: the commercially prevalent β-keto ester, Ethyl 3-(4-fluorophenyl)-3-oxopropanoate, and the less common α-keto ester, Ethyl 3-(4-fluorophenyl)-2-oxopropanoate. This document is tailored for researchers, chemists, and professionals in drug development, offering a robust framework of synthetic strategies, mechanistic insights, and detailed characterization protocols.
Introduction: The Significance of Fluorinated Phenyl-Oxopropanoates
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate is a crucial building block in medicinal chemistry.[1] Its molecular architecture, featuring a fluorinated aromatic ring and a reactive β-ketoester system, renders it an exceptionally versatile precursor for synthesizing a diverse array of biologically active molecules.[1][2] The fluorine substituent enhances metabolic stability and binding affinity in drug candidates, while the β-ketoester moiety allows for a wide range of chemical transformations, particularly in the construction of heterocyclic scaffolds like pyrazoles.[1]
This guide will first detail the established synthesis and characterization of the β-keto ester, for which extensive data exists. Subsequently, it will address the synthesis of the α-keto ester isomer, providing scientifically grounded, proposed routes based on fundamental organic reactions, thereby offering a comprehensive resource for the scientific community.
Synthesis of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (β-Keto Ester)
The most efficient and widely adopted method for synthesizing this β-keto ester is the Claisen condensation.[1] This carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound, in this case, 4'-fluoroacetophenone and diethyl carbonate, in the presence of a strong base.[3][4]
Underlying Mechanism: The Claisen Condensation
The reaction is initiated by a strong base, such as sodium hydride (NaH), which deprotonates the α-carbon of 4'-fluoroacetophenone to generate a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the final β-keto ester product. The use of a stoichiometric amount of base is critical, as the final deprotonation of the product (which is acidic due to the two flanking carbonyl groups) drives the reaction equilibrium toward completion.[3]
Experimental Protocol: Claisen Condensation
This protocol is adapted from established laboratory procedures.[5][6]
Materials:
-
4'-fluoroacetophenone
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of sodium hydride (23.7 g, 543 mmol, 55 wt% dispersion) in anhydrous THF, add diethyl carbonate (47.4 mL, 391 mmol) at 60 °C under an inert atmosphere.
-
Slowly add a solution of 4'-fluoroacetophenone (26.4 mL, 271 mmol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 1 hour.
-
After cooling to room temperature, cautiously pour the reaction mixture into a beaker containing 1 L of ice water and acetic acid (33.6 mL, 586 mmol).
-
Extract the aqueous mixture with diethyl ether (2 x 500 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield Ethyl 3-(4-fluorophenyl)-3-oxopropanoate. The product is typically obtained as a yellow oil.[5][6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the β-keto ester.
Proposed Synthesis of Ethyl 3-(4-fluorophenyl)-2-oxopropanoate (α-Keto Ester)
While not as commonly cited, the α-keto ester isomer is an important synthetic target. Its synthesis can be achieved through several established methodologies for α-keto ester preparation. The Darzens condensation presents a particularly elegant approach.
Proposed Mechanism: The Darzens Condensation
The Darzens condensation involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester.[7][8] In this proposed synthesis, 4-fluorobenzaldehyde reacts with ethyl chloroacetate using a base like sodium ethoxide. The base deprotonates the α-carbon of the ethyl chloroacetate to form a nucleophilic enolate.[9] This enolate then attacks the carbonyl carbon of the 4-fluorobenzaldehyde. The resulting intermediate undergoes an intramolecular SN2 reaction, where the alkoxide displaces the chloride ion to form the epoxide ring of the glycidic ester.[7][10] This glycidic ester can then be subjected to rearrangement (e.g., using a Lewis acid) to yield the target α-keto ester.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of the α-keto ester.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data pertains to Ethyl 3-(4-fluorophenyl)-3-oxopropanoate .
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁FO₃ | [11][12] |
| Molecular Weight | 210.20 g/mol | [11] |
| Appearance | Colorless to yellow liquid | [5][6] |
| Boiling Point | 117-120 °C | [5][6] |
| Density | 1.174 g/mL at 25 °C | [5][6] |
| Refractive Index (n²⁰/D) | 1.5040 | [5][6] |
Spectroscopic Data
¹H-NMR Spectroscopy (400 MHz, CDCl₃): Ethyl 3-(4-fluorophenyl)-3-oxopropanoate exists as a mixture of keto and enol tautomers in solution, which is observable in its ¹H-NMR spectrum.[5][6]
| Tautomer | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Keto | 1.26 | t | 7.2 | -OCH₂CH₃ |
| 3.97 | s | - | -C(=O)CH₂ C(=O)- | |
| 4.22 | q | 7.2 | -OCH₂ CH₃ | |
| 7.13-7.19 | m | - | Aromatic H | |
| 7.96-8.01 | m | - | Aromatic H | |
| Enol | 1.34 | t | 7.2 | -OCH₂CH₃ |
| 4.27 | q | 7.2 | -OCH₂ CH₃ | |
| 5.61 | s | - | =CH - | |
| 7.08-7.12 | m | - | Aromatic H | |
| 7.76-7.80 | m | - | Aromatic H | |
| 12.62 | s | - | Enolic -OH |
Data sourced from ChemicalBook.[5][6]
Infrared (IR) Spectroscopy (Predicted):
-
~3100-3000 cm⁻¹: Aromatic C-H stretch
-
~2980 cm⁻¹: Aliphatic C-H stretch
-
~1745 cm⁻¹: C=O stretch (ester)
-
~1720 cm⁻¹: C=O stretch (ketone)
-
~1600 cm⁻¹: C=C stretch (aromatic)
-
~1250 cm⁻¹: C-O stretch (ester)
-
~1230 cm⁻¹: C-F stretch
Mass Spectrometry (MS) (Predicted): For a molecule with the formula C₁₁H₁₁FO₃, the expected monoisotopic mass is 210.07 Da.[11] Electron ionization mass spectrometry would likely show a molecular ion peak at m/z = 210. Key fragmentation pathways would include the loss of the ethoxy group (•OCH₂CH₃, 45 Da) to give a fragment at m/z = 165, and cleavage yielding the 4-fluorobenzoyl cation at m/z = 123.
Conclusion and Future Outlook
This guide has provided a detailed, scientifically-grounded overview of the synthesis and characterization of ethyl 3-(4-fluorophenyl)-3-oxopropanoate, a compound of significant interest in pharmaceutical research. By presenting a validated protocol for the common β-keto ester and a plausible, mechanistically sound proposal for the α-keto ester isomer, this document serves as a practical resource for laboratory scientists. The comprehensive characterization data provides a benchmark for quality control and structural verification, ensuring the reliability and reproducibility of future research endeavors that utilize these valuable chemical intermediates.
References
- Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Google Scholar.
- The Claisen Condensation. University of Basrah.
-
Darzens Condensation. Master Organic Chemistry. Available at: [Link]
-
Darzens Reaction. Organic Chemistry Portal. Available at: [Link]
-
Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate. PubChem. Available at: [Link]
- Preparation method of Vonoprazan. Google Patents.
-
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate. PubChem. Available at: [Link]
-
One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journals. Available at: [Link]
-
Claisen Condensation as a Facile Route to an r-Alkoxy-cinnamate: Synthesis of Ethyl (2S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoate. pubs.acs.org. Available at: [Link]
-
CHEM 2325 Module 30: Claisen Condensation in Synthesis. YouTube. Available at: [Link]
-
Darzens reaction. Wikipedia. Available at: [Link]
-
Claisen condensation. Wikipedia. Available at: [Link]
-
Darzens Glycidic Ester Condensation. Cambridge University Press & Assessment. Available at: [Link]
-
Claisen Condensation. Organic Chemistry Portal. Available at: [Link]
-
Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate (C11H10ClFO3). PubChemLite. Available at: [Link]
-
Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. PMC. Available at: [Link]
-
Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. MDPI. Available at: [Link]
-
ethyl 3-(4-fluorophenyl)-3-oxopropanoate — Chemical Substance Information. NextSDS. Available at: [Link]
-
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | CAS#:1999-00-4. Chemsrc. Available at: [Link]
-
IR spectra of ethyl propanoate. ResearchGate. Available at: [Link]
-
Short synthesis of ethyl 3-(3-aminophenyl)propanoate. PubMed. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester. the NIST WebBook. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. Ethyl 3-(4-fluorophenyl)-3-oxopropanoate CAS#: 1999-00-4 [m.chemicalbook.com]
- 6. Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | 1999-00-4 [chemicalbook.com]
- 7. Darzens reaction - Wikipedia [en.wikipedia.org]
- 8. Darzens Glycidic Ester Condensation (Chapter 18) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate | C11H11FO3 | CID 2758844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. nextsds.com [nextsds.com]
